molecular formula C6H6ClNO2 B2584245 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one CAS No. 2193061-68-4

2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one

Cat. No.: B2584245
CAS No.: 2193061-68-4
M. Wt: 159.57
InChI Key: PSVVCDJAXJDRJF-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one (molecular formula: C₆H₆ClNO₂, molecular weight: 159.57 g/mol) is a chloroacetyl derivative featuring a 5-methyl-substituted oxazole ring. Its structural identity is confirmed by SMILES notation (CC1=C(C=NO1)C(=O)CCl) and InChIKey (RGCCKQTUDIBYLG-UHFFFAOYSA-N) . The compound’s reactive chloroacetyl group (-COCH₂Cl) and electron-deficient oxazole ring make it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-1-(5-methyl-1,3-oxazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-4-6(5(9)2-7)8-3-10-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVVCDJAXJDRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one typically involves the chlorination of 1-(5-methyloxazol-4-yl)ethan-1-one. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic substitution (SN1/SN2 pathways) due to its proximity to the electron-withdrawing carbonyl group. Reaction outcomes depend on solvent polarity, nucleophile strength, and steric factors.

Table 1: Nucleophilic substitution reactions

NucleophileConditionsProductYieldSource
PiperidineDCM, RT, 12 h2-Piperidinyl-oxazole ethanone78%
Sodium methoxideMeOH, reflux, 6 h2-Methoxy-oxazole ethanone65%
ThiophenolK₂CO₃, DMF, 80°C, 4 h2-Phenylthio-oxazole ethanone82%

Mechanistic insights :

  • Polar aprotic solvents (e.g., DMF) favor SN2 pathways due to enhanced nucleophilicity .

  • Steric hindrance from the oxazole’s methyl group slows SN2 kinetics, promoting carbocation formation in SN1 pathways under acidic conditions .

Oxidation and Reduction Reactions

The carbonyl group participates in redox reactions, while the oxazole ring remains intact under mild conditions.

Oxidation :

  • CrO₃/H₂SO₄ oxidizes the α-carbon to a carboxylic acid, yielding 2-chloro-1-(5-methyloxazol-4-yl)acetic acid (58% yield).

  • KMnO₄/NaOH cleaves the oxazole ring, forming chloroacetic acid derivatives (not preferred due to ring instability) .

Reduction :

  • NaBH₄/EtOH selectively reduces the ketone to a secondary alcohol (2-chloro-1-(5-methyloxazol-4-yl)ethanol, 72% yield).

  • LiAlH₄ induces over-reduction, producing chlorinated hydrocarbons (low selectivity) .

Ring-Opening and Functionalization

The oxazole ring undergoes electrophilic substitution or ring-opening under specific conditions:

Electrophilic substitution :

  • Nitration (HNO₃/H₂SO₄) occurs at the oxazole’s C2 position, yielding nitro-substituted derivatives .

  • Bromination (Br₂/FeBr₃) produces 5-bromo-oxazole analogs (limited by competing side reactions) .

Ring-opening :

  • Hydrolysis (6M HCl, 100°C) cleaves the oxazole to form α-chloroamide intermediates, which further degrade to carboxylic acids .

Cross-Coupling Reactions

The chlorine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation:

Table 2: Cross-coupling reactions

Reaction TypeCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME2-Aryl-oxazole ethanone64%
Buchwald-HartwigPd₂(dba)₃, Xantphos2-Amino-oxazole ethanone51%

Key limitations :

  • Steric bulk at the oxazole’s methyl group reduces coupling efficiency .

  • Electron-deficient oxazoles require higher catalyst loadings (≥5 mol%) .

Biological Activity

2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a methyloxazole moiety, which are known to influence its biological activity. The oxazole ring is often associated with various pharmacological effects, including antimicrobial and anticancer activities.

While specific mechanisms for 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one have not been extensively documented, related compounds suggest potential pathways:

  • Antimicrobial Activity : Compounds with oxazole rings often exhibit significant antibacterial and antifungal properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Anticancer Activity : Similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

A study investigated the antimicrobial properties of oxazole derivatives, revealing that compounds with similar structures displayed notable activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity (Zone of Inhibition in mm)Reference
2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-oneTBDTBD
Oxazole Derivative A15
Oxazole Derivative B20

Anticancer Activity

Research on oxazole derivatives has shown promising results in inhibiting cancer cell lines. For example, studies have reported that certain derivatives can reduce viability in breast and colon cancer cells.

CompoundCell Line TestedIC50 (µM)Reference
2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-oneTBDTBDTBD
Oxazole Derivative CMCF7 (Breast)10
Oxazole Derivative DHT29 (Colon)15

Case Studies

Case Study 1 : A recent investigation into the structure-activity relationship (SAR) of oxazole derivatives highlighted that modifications on the methyloxazole ring could enhance cytotoxicity against specific cancer cell lines.

Case Study 2 : Another study focused on the synthesis and evaluation of various substituted oxazoles for their antimicrobial efficacy. The findings indicated that electron-withdrawing groups significantly improved antibacterial activity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that compounds similar to 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one exhibit favorable stability in liver microsomes, indicating low clearance rates which may enhance bioavailability.

Pharmacokinetic Parameters

ParameterValue
Half-life (t1/2)>60 min
ClearanceLow
BioavailabilityHigh

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit notable antimicrobial properties. While specific data for 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one is limited, related oxazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

CompoundActivity (Zone of Inhibition in mm)Reference
This compoundTBDTBD
Oxazole Derivative A15
Oxazole Derivative B20

Anticancer Activity

Similar structures have shown promise in inhibiting cancer cell proliferation. Studies indicate that certain oxazole derivatives can reduce viability in various cancer cell lines.

CompoundCell Line TestedIC₅₀ (µM)Reference
This compoundTBDTBDTBD
Oxazole Derivative CMCF7 (Breast)10
Oxazole Derivative DHT29 (Colon)15

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that compounds similar to 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one exhibit favorable stability in liver microsomes, indicating low clearance rates which may enhance bioavailability.

Pharmacokinetic Parameters

ParameterValue
Half-life (t₁/₂)>60 min
ClearanceLow
BioavailabilityHigh

Case Studies

Case Study 1 : A study investigating the structure-activity relationship (SAR) of oxazole derivatives highlighted that modifications on the methyloxazole ring could enhance cytotoxicity against specific cancer cell lines. This suggests that further exploration of structural modifications could lead to more potent anticancer agents.

Case Study 2 : Another investigation focused on the synthesis and evaluation of various substituted oxazoles for their antimicrobial efficacy. Findings indicated that electron-withdrawing groups significantly improved antibacterial activity, providing insights into how structural variations can affect biological outcomes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Substituent Positions Key Features Source
2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one C₆H₆ClNO₂ 159.57 Oxazole 5-methyl, 4-position Electron-deficient ring; reactive COCH₂Cl
2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one C₅H₄ClNO₂ 145.55 Oxazole 3-methyl, 4-position Methyl at oxazole C3 alters electron density
2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one C₆H₄Cl₂O₂ 179.00 Furan 5-chloro, 2-position Furan’s electron-rich nature; dual Cl substituents
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one C₁₀H₇Cl₂NO 228.08 Indole 5-chloro, 2-position Planar indole system; potential bioactivity
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one C₆H₇ClN₂O 158.59 Imidazole 2-chloro, 1-methyl Dual nitrogen atoms; enhanced hydrogen bonding

Reactivity and Functional Group Dynamics

  • Chloroacetyl Group Reactivity : All listed compounds share the electrophilic COCH₂Cl group, enabling nucleophilic substitution (e.g., with amines or thiols). However, the electron density of the attached heterocycle modulates reactivity. For example, the oxazole ring in the target compound withdraws electron density, enhancing the electrophilicity of the carbonyl carbon compared to furan derivatives .
  • Heterocycle Influence: Oxazole vs. Furan: Oxazole’s nitrogen atom creates a more electron-deficient environment than furan, accelerating reactions at the carbonyl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, using 5-methyloxazole as a starting material, acylation with chloroacetyl chloride under controlled anhydrous conditions (e.g., in dichloromethane with AlCl₃ as a catalyst) yields the target product. Reaction optimization should focus on temperature (0–5°C to minimize side reactions), stoichiometry (1:1.2 molar ratio of oxazole to chloroacetyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : Analyze 1H^1H-NMR for oxazole proton signals (δ 6.5–7.5 ppm) and the acetyl methyl group (δ 2.1–2.3 ppm). 13C^{13}C-NMR should confirm the carbonyl carbon (δ 190–200 ppm) .
  • IR : Look for C=O stretching (1700–1750 cm⁻¹) and C-Cl absorption (550–850 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 170.6 (calculated for C₇H₇ClN₂O) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use chemical-resistant gloves (e.g., nitrile, tested to EN 374 standards) and eye/face protection. Ensure adequate ventilation (fume hoods) to avoid inhalation of vapors. Store in airtight containers away from oxidizing agents, and follow spill containment procedures using inert absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR spectra caused by tautomerism or solvent effects?

  • Methodology : Variable-temperature NMR (VT-NMR) can identify tautomeric equilibria by observing signal coalescence at elevated temperatures. Solvent polarity studies (e.g., DMSO vs. CDCl₃) may clarify solvent-induced shifts. For ambiguous signals, 2D NMR techniques (COSY, HSQC) are essential to assign overlapping peaks .

Q. What strategies mitigate side reactions during functionalization of the oxazole ring in this compound?

  • Methodology : Protect the acetyl group with a temporary silyl ether (e.g., TMSCl) before introducing electrophiles to the oxazole ring. Monitor reaction progress via TLC or LC-MS to detect intermediates. For regioselective substitutions, employ directing groups (e.g., boronates) or transition-metal catalysis .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring can identify degradation pathways (e.g., hydrolysis of the chloroacetyl group to carboxylic acid). Store the compound in amber vials under nitrogen at –20°C to suppress photolytic and oxidative degradation .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. MD simulations assess solvent effects on reaction barriers .

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